molecular formula C12H8ClNO B1601350 6-(4-Chlorophenyl)pyridine-2-carbaldehyde CAS No. 61704-30-1

6-(4-Chlorophenyl)pyridine-2-carbaldehyde

Cat. No. B1601350
CAS RN: 61704-30-1
M. Wt: 217.65 g/mol
InChI Key: XCAKGLGKTYFLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)pyridine-2-carbaldehyde, also known as CPPCA, is a versatile and important compound in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It has been used in various scientific and industrial applications due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPPCA.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Vilsmeier–Haack Reaction Applications : The preparation of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via Vilsmeier–Haack reaction demonstrates the chemical's utility in synthesizing heterocyclic chalcones and dipyrazolopyridines, offering potential for further chemical investigations and applications in material science and pharmaceuticals (Quiroga et al., 2010).

Characterization and Structural Insights

Crystal Structure Analysis : Research into the condensation reactions leading to unexpected compounds, such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, has provided insights into their molecular and crystalline structure, enhancing our understanding of molecular interactions and stability (Percino et al., 2005).

Catalytic and Mechanistic Insights

Homogeneous Electrocatalysis : Studies on pyridinium and its derivatives, including "6-(4-Chlorophenyl)pyridine-2-carbaldehyde," have shed light on their roles as effective electrocatalysts for the aqueous multiple-electron, multiple-proton reduction of carbon dioxide to methanol and other products, offering pathways for sustainable chemical synthesis (Cole et al., 2010).

Novel Compound Synthesis

Synthesis of Novel Corroles : Research into the synthesis of novel quinone-fused corroles using gallium(III)(pyridine) complexes demonstrates the versatility of pyridine-2-carbaldehyde derivatives in synthesizing complex molecular structures with potential applications in material science and catalysis (Vale et al., 2007).

Antimicrobial Applications

Synthesis for Antimicrobial Evaluation : The development of heterosubstituted chalcones and oxopyrimidines from "this compound" and their subsequent screening for antimicrobial activity highlights the compound's role in the discovery of new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Mekky & Sanad, 2019).

properties

IUPAC Name

6-(4-chlorophenyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAKGLGKTYFLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494575
Record name 6-(4-Chlorophenyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61704-30-1
Record name 6-(4-Chlorophenyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Chlorophenyl)-2-pyridinecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chlorophenyl)pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-(4-Chlorophenyl)pyridine-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-(4-Chlorophenyl)pyridine-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-(4-Chlorophenyl)pyridine-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6-(4-Chlorophenyl)pyridine-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6-(4-Chlorophenyl)pyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.